

TMP195: A Technical Guide to a Selective Class IIa HDAC Chemical Probe

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Compound of Interest		
Compound Name:	TMP195	
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This guide provides an in-depth overview of **TMP195**, a potent and selective chemical probe for Class IIa Histone Deacetylases (HDACs). It is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation mediated by this specific subclass of HDACs.

Introduction to TMP195

Histone Deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation and chromatin remodeling. Human HDACs are grouped into four classes. Class IIa HDACs (HDAC4, 5, 7, and 9) are distinguished by their unique catalytic mechanism and their role in controlling cellular differentiation and development.

TMP195 is a first-in-class, selective, and cell-active inhibitor of Class IIa HDACs.[1][2] It features a novel trifluoromethyloxadiazole (TFMO) moiety as a non-chelating zinc-binding group, which circumvents the pharmacological liabilities often associated with traditional hydroxamate-based inhibitors.[2][3] This high selectivity and favorable pharmacological profile make **TMP195** an invaluable tool for dissecting the specific biological functions of Class IIa HDACs.

Chemical Properties and Formulation

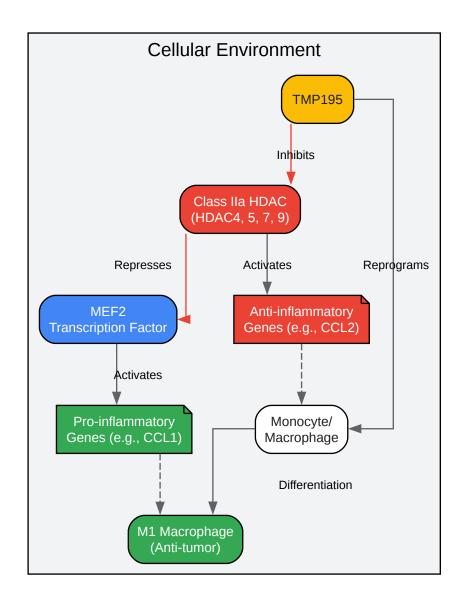


Property	Value
Chemical Name	N-(2-methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5- (trifluoromethyl) -1,2,4-oxadiazol-3- yl)benzamide
Molecular Formula	C23H19F3N4O3
Molecular Weight	456.42 g/mol [1][4]
CAS Number	1314891-22-9[1]
Appearance	White to off-white solid[4]
Solubility	Soluble in DMSO (up to 91 mg/mL or \sim 199 mM) [1][3]
Storage	Store solid powder at 4°C desiccated; store DMSO solution at -20°C for long-term stability. [3]

Mechanism of Action

TMP195 acts as a competitive inhibitor that occupies the acetyllysine-binding site of Class IIa HDACs.[4][5] Unlike pan-HDAC inhibitors that affect thousands of genes, TMP195 has a more restrained impact on gene expression.[2][6] Its primary mechanism in a therapeutic context involves the modulation of the tumor microenvironment. Specifically, TMP195 induces the recruitment and differentiation of macrophages into a highly phagocytic and anti-tumorigenic M1 phenotype.[1][7] This genomic reprogramming of monocytes and macrophages leads to reduced tumor burden and metastasis in preclinical cancer models.[1][5][8]





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Caption: TMP195 inhibits Class IIa HDACs, leading to macrophage reprogramming.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of TMP195

The selectivity of **TMP195** for Class IIa HDACs over other classes is a key feature, with over 100-fold selectivity against other HDACs.[2][3]



Target	Ki (nM)[1][4]	IC50 (nM)[2][4]
Class IIa		
HDAC4	59	111
HDAC5	60	106
HDAC7	26	46
HDAC9	15	9
Class I		
HDAC1	>10,000	>10,000
HDAC2	>10,000	>10,000
HDAC3	>10,000	>10,000
HDAC8	-	11,700
Class IIb		
HDAC6	>10,000	47,800
HDAC10	>10,000	>10,000
Class IV		
HDAC11	>10,000	>10,000

Table 2: Cellular Activity of TMP195

TMP195 demonstrates potent activity in cellular assays, altering chemokine secretion and influencing monocyte differentiation.



Assay Description	Cell Type	Concentration	Effect
Monocyte Differentiation	Human Monocytes	300 nM	Blocks accumulation of CCL2 protein; significantly increases secretion of CCL1 protein.[1][4]
Gene Expression Profiling	PHA-stimulated PBMCs	300 nM	Downregulates CCL2 and upregulates CCL1.[4][6]
Co-stimulatory Activity	Human Monocytes (differentiated with IL- 4/GM-CSF)	300 nM	Increases the proportion of cells expressing the costimulatory molecule CD86.[5]
Cytotoxicity	T cells, B cells, Monocytes	Not cytotoxic	Shows no cytotoxicity towards various immune cells.[3]

Table 3: In Vivo Efficacy of TMP195

In animal models, **TMP195** reduces tumor growth and metastasis primarily through its immunomodulatory effects.



Animal Model	Dosage & Administration	Key Findings
MMTV-PyMT Transgenic Breast Cancer Mice	50 mg/kg, i.p.	Reduces tumor burden and pulmonary metastases; induces recruitment of phagocytic macrophages.[1][5]
Colitis-Associated Colorectal Cancer (CAC) Mice	50 mg/kg/day, i.p. for 28 days	Significantly decreased the number and load of tumors.[7]
LPS-Induced Acute Kidney Injury Mice	20 mg/kg, i.p.	Reduced serum creatinine and blood urea nitrogen; attenuated tubular cell damage.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of **TMP195** as a chemical probe.

Biochemical HDAC Activity Assay (Fluorogenic)

This protocol measures the direct enzymatic activity of purified HDAC enzymes.

- Reagents: Purified recombinant HDAC enzymes, fluorogenic peptide substrate (e.g., based on p53 residues RHKKAc-AMC for Class I/IIb or a trifluoroacetyl lysine substrate for Class IIa), assay buffer, developer solution.[10]
- Procedure: a. Prepare serial dilutions of TMP195 in DMSO and then dilute in assay buffer. b. In a 384-well plate, add the purified HDAC enzyme.[11] c. Add the TMP195 dilutions or vehicle control (DMSO) to the wells. d. Initiate the reaction by adding the fluorogenic substrate. e. Incubate at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction and generate a fluorescent signal by adding the developer solution, which contains a protease that cleaves the deacetylated substrate.[10] g. Measure fluorescence (e.g., Excitation 360 nm, Emission 460 nm) using a microplate reader. h. Calculate percent inhibition relative to the vehicle control and determine IC50 values.

Cell-Based HDAC Activity Assay (Luminogenic)



This protocol assesses the ability of **TMP195** to inhibit HDAC activity within intact cells.

- Reagents: Cell line of interest (e.g., K562, HEK293), cell culture medium, HDAC-Glo™ I/II or Class IIa Assay Reagent (Promega).[11][12]
- Procedure: a. Seed cells in a white, opaque 384-well plate and allow them to attach overnight.[11] b. Treat cells with serial dilutions of TMP195 or vehicle control for a desired time (e.g., 4-24 hours). c. Add the luminogenic HDAC-Glo™ reagent, which contains a cell-permeable acetylated substrate.[12] d. Inside the cell, HDACs deacetylate the substrate, which is then cleaved by a developer enzyme to release aminoluciferin.[11] e. Incubate at room temperature to allow for cell lysis and the luciferase reaction. f. Measure the resulting luminescence signal, which is proportional to HDAC activity.[11] g. Determine IC50 values by plotting the luminescence signal against the inhibitor concentration.



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Caption: A typical workflow for characterizing an HDAC inhibitor like TMP195.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular context.[13][14]

- Reagents: Cells expressing the target HDAC, lysis buffer, antibodies for Western blotting.
- Procedure: a. Culture cells and treat with **TMP195** or vehicle control for 1-2 hours. b. Harvest and wash the cells, then resuspend in PBS. c. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal



cycler.[14] d. Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). e. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[14] f. Collect the supernatant and analyze the amount of soluble target HDAC protein by Western blot or ELISA. g. A ligand-induced thermal stabilization will result in more soluble protein remaining at higher temperatures in the **TMP195**-treated samples compared to the control.[13]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the association of HDACs with specific genomic regions.

- Reagents: Cells treated with TMP195 or vehicle, formaldehyde for cross-linking, lysis buffers, sonicator, specific antibody against the target HDAC or histone mark (e.g., H3K27ac), Protein A/G magnetic beads, wash buffers, elution buffer, reagents for DNA purification and qPCR/NGS.
- Procedure: a. Treat cells with TMP195 or vehicle. b. Cross-link proteins to DNA with formaldehyde. c. Lyse cells and shear chromatin into small fragments (100-500 bp) by sonication.[15] d. Immunoprecipitate the chromatin using an antibody specific to the HDAC of interest. e. Capture the antibody-chromatin complexes with Protein A/G beads. f. Wash the beads to remove non-specific binding. g. Reverse the cross-links and elute the DNA. h. Purify the DNA. i. Analyze the enriched DNA regions by qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-Seq) to identify HDAC target genes.[16]

Off-Target Effects and Considerations

While **TMP195** is highly selective for Class IIa HDACs, no chemical probe is entirely without potential off-target effects.

- MBLAC2: A chemical proteomics study identified metallo-β-lactamase domain-containing protein 2 (MBLAC2) as a common off-target for hydroxamic acid-based HDAC inhibitors.
 While TMP195 does not contain a hydroxamate, vigilance for unexpected off-target binding is always warranted.[17]
- ABC Transporters: At micromolar concentrations (1-5 μM), **TMP195** has been shown to inhibit the drug transport function of ABCB1 and ABCG2, potentially sensitizing multidrug-



resistant cancer cells to chemotherapy.[18] This is an important consideration when interpreting data from experiments using high concentrations.

 Probe Concentration: As with any chemical probe, using the lowest effective concentration is critical to minimize off-target effects. Cellular activity is observed at 300 nM, while off-target transporter effects are noted at >1 μM.[1][18]

Conclusion

TMP195 stands out as a superior chemical probe for the study of Class IIa HDACs. Its high selectivity, rooted in its unique TFMO zinc-binding chemistry, combined with its demonstrated cellular and in vivo activity, provides researchers with a reliable tool to investigate the specific roles of HDAC4, 5, 7, and 9. Its mechanism of action, particularly the reprogramming of macrophages, opens new avenues for therapeutic strategies in oncology and inflammatory diseases. By adhering to rigorous experimental design and being mindful of potential concentration-dependent off-target effects, **TMP195** can be effectively used to elucidate the complex biology governed by Class IIa HDACs.

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